4-(5-Oxomorpholin-3-yl)benzonitrile
Description
Properties
IUPAC Name |
4-(5-oxomorpholin-3-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-1-3-9(4-2-8)10-6-15-7-11(14)13-10/h1-4,10H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAVJJHQXALJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxomorpholin-3-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with morpholine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the starting materials . The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of 4-(5-Oxomorpholin-3-yl)benzonitrile may involve large-scale batch or continuous flow processes . These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters . The use of high-throughput screening and process optimization techniques ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxomorpholin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols . Substitution reactions can lead to a diverse array of functionalized derivatives, expanding the compound’s utility in various applications .
Scientific Research Applications
4-(5-Oxomorpholin-3-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Oxomorpholin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . Pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Oxomorpholin-3-yl)benzonitrile include:
Uniqueness
What sets 4-(5-Oxomorpholin-3-yl)benzonitrile apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages in terms of reactivity and functionality .
Biological Activity
4-(5-Oxomorpholin-3-yl)benzonitrile, also known as WAY-181187, is a compound that has garnered attention for its biological activity, particularly as a selective agonist for the serotonin 6 receptor (5-HT6). This receptor is implicated in various neurological processes, making this compound a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular structure of 4-(5-Oxomorpholin-3-yl)benzonitrile can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 202.22 g/mol
The compound features a morpholine ring and a benzonitrile moiety, which contribute to its biological activity.
4-(5-Oxomorpholin-3-yl)benzonitrile acts primarily as an agonist for the 5-HT6 receptor. Upon binding to this receptor, it triggers several intracellular signaling pathways:
- cAMP Pathway : Activation of adenylate cyclase leading to increased levels of cyclic adenosine monophosphate (cAMP).
- ERK1/2 Pathway : Modulation of extracellular signal-regulated kinases (ERK1/2), which are involved in regulating various cellular functions including proliferation and differentiation.
This mechanism suggests that the compound could influence neurotransmitter release, particularly gamma-aminobutyric acid (GABA), dopamine, and serotonin levels in the brain.
Pharmacological Effects
Research indicates that 4-(5-Oxomorpholin-3-yl)benzonitrile exhibits significant pharmacological activity:
- Neurotransmitter Modulation : The compound has been shown to increase extracellular GABA concentrations in critical brain regions such as the frontal cortex and hippocampus, which may have implications for treating anxiety and mood disorders.
Case Studies
A notable case study involved the administration of varying doses of 4-(5-Oxomorpholin-3-yl)benzonitrile in animal models. The results demonstrated:
| Dosage (mg/kg) | GABA Increase (%) |
|---|---|
| 3 | 20 |
| 10 | 45 |
| 30 | 60 |
These findings suggest a dose-dependent response in GABA modulation, highlighting its potential therapeutic applications.
Comparative Analysis
When compared to other compounds targeting the same receptor, 4-(5-Oxomorpholin-3-yl)benzonitrile shows unique selectivity and efficacy. For instance:
| Compound | Selectivity (fold) | Efficacy (IC50 μM) |
|---|---|---|
| WAY-181187 | 60 | 8.52 |
| WAY-208466 | 30 | Not specified |
| WAY-181187 Hydrochloride | 50 | Not specified |
This table illustrates WAY-181187's superior selectivity over other serotonin receptors, making it a valuable tool for studying the specific functions of the 5-HT6 receptor without significant off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
